Deoxyandrographolide

Beschreibung

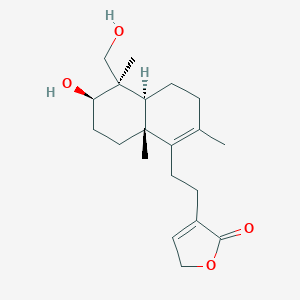

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSYTVXDSOSIE-HNJRGHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616868 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79233-15-1 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deoxyandrographolide's Anti-Cancer Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a promising natural compound in oncological research. Exhibiting potent anti-cancer properties across a spectrum of cancer cell lines, its therapeutic potential is rooted in its ability to modulate critical signaling pathways, induce programmed cell death (apoptosis), trigger cell cycle arrest, and inhibit metastasis. This technical guide provides an in-depth exploration of the core mechanisms of action of deoxyandrographolide in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanisms of Action

Deoxyandrographolide and its parent compound, andrographolide, exert their anti-cancer effects through a multi-pronged approach, targeting key cellular processes that are often dysregulated in cancer.

Modulation of Key Signaling Pathways

Deoxyandrographolide has been shown to interfere with several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1]

-

Inhibition of NF-κB Signaling: A primary mechanism of deoxyandrographolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation in cancer cells.[3] By suppressing NF-κB activation, deoxyandrographolide can reduce the expression of pro-inflammatory cytokines and survival proteins.[1][4]

-

Suppression of the PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[5] Deoxyandrographolide and its derivatives have been demonstrated to downregulate this pathway, leading to decreased cancer cell proliferation and survival.[1][6]

-

Interference with JAK/STAT Signaling: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a role in cancer cell proliferation and survival.[7] Deoxyandrographolide can inhibit this pathway, thereby reducing the proliferative signals in cancer cells.[1]

-

Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] Deoxyandrographolide has been shown to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway in some cancer cells.[9][10][11]

Induction of Apoptosis

Deoxyandrographolide is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key events include:

-

Activation of Caspases: Treatment with deoxyandrographolide leads to the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[9]

-

Regulation of Bcl-2 Family Proteins: It modulates the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[5][12]

-

Involvement of p53: The tumor suppressor protein p53 can be activated by deoxyandrographolide, leading to the transcription of pro-apoptotic genes.[1][13]

Induction of Cell Cycle Arrest

Deoxyandrographolide can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][9][14] This prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[15] For instance, it can lead to the upregulation of the cell cycle inhibitor p27 and a reduction in Cdk4 levels.[15]

Anti-Metastatic Effects

Deoxyandrographolide and its parent compound have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[4][11][16] This is achieved by:

-

Downregulation of Matrix Metalloproteinases (MMPs): MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. Deoxyandrographolide can suppress the expression and activity of these enzymes.[5][11]

-

Inhibition of Cell Adhesion Molecules: It can reduce the expression of adhesion molecules, such as ICAM-1, which are involved in tumor cell metastasis.[5]

Quantitative Data

The cytotoxic effects of deoxyandrographolide and its analogues have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | SRB Assay | 2.93 (for a derivative) | [2] |

| DBTRG-05MG | Glioblastoma | WST-1 Assay | 13.95 | [17] |

| Jurkat | T-cell acute lymphoblastic leukemia | MTT Assay | ~50 | [18] |

| HCT-116 | Colon Cancer | Cytotoxicity Assay | Not specified | [2] |

| KB | Oral Carcinoma | MTT Assay | Not specified | [2] |

| P-388 | Murine Leukemia | SRB Assay | Not specified | [2] |

| A549 | Lung Cancer | - | Not specified | [2] |

Note: Specific IC50 values for deoxyandrographolide are often reported for its derivatives or grouped with its parent compound, andrographolide.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Deoxyandrographolide's multi-target action on cancer cell signaling pathways.

Experimental Workflows

Caption: Standard experimental workflows to assess deoxyandrographolide's effects.

Detailed Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of deoxyandrographolide by measuring the metabolic activity of cells.[2]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

Deoxyandrographolide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solubilization solution[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[1]

-

Treatment: Treat the cells with various concentrations of deoxyandrographolide for 24, 48, and 72 hours. Include a vehicle control (DMSO).[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to quantify apoptosis in cancer cells treated with deoxyandrographolide.[1][18][19]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Deoxyandrographolide

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of deoxyandrographolide for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[1]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by deoxyandrographolide.[18][20]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, Caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells treated with or without deoxyandrographolide to extract total protein.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[2]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.

Conclusion

Deoxyandrographolide demonstrates significant potential as an anti-cancer agent due to its ability to modulate multiple oncogenic signaling pathways, induce apoptosis and cell cycle arrest, and inhibit metastasis. The comprehensive data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]

- 5. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Andrographolide enhances the anti-metastatic effect of radiation in Ras-transformed cells via suppression of ERK–mediated MMP-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Dehydroandrographolide inhibits oral cancer cell migration and invasion through NF-κB-, AP-1-, and SP-1-modulated matrix metalloproteinase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Biosynthesis of Deoxyandrographolide in Andrographis paniculata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of deoxyandrographolide and related diterpenoid lactones in the medicinal plant Andrographis paniculata. This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Biosynthesis Pathway of Deoxyandrographolide and Related Diterpenoids

The biosynthesis of deoxyandrographolide and its derivatives originates from the general isoprenoid pathway, specifically the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2]

The biosynthesis can be broadly divided into three stages:

-

Formation of the Diterpene Precursor: IPP and DMAPP are converted to the C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the action of GGPP synthase (GGPPS).[2][3]

-

Cyclization to the Labdane Skeleton: GGPP undergoes a two-step cyclization process to form the characteristic ent-labdane skeleton.

-

Post-Cyclization Modifications: The labdane skeleton is then subjected to a series of oxidative modifications, including hydroxylations and lactone ring formation, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), to produce the various andrographolides.

The key enzymatic steps leading to the formation of deoxyandrographolide and its derivatives are outlined below:

-

Step 1: Formation of ent-Copalyl Diphosphate (ent-CPP): Geranylgeranyl pyrophosphate (GGPP) is cyclized by ent-copalyl diphosphate synthase (CPS) to form ent-CPP. In A. paniculata, the isoform ApCPS2 is believed to be primarily responsible for providing the precursor for specialized diterpene biosynthesis.[4][5]

-

Step 2: Formation of the Diterpene Scaffold: While not explicitly detailed for deoxyandrographolide, a kaurene synthase-like (KSL) enzyme is presumed to convert ent-CPP to a diterpene hydrocarbon intermediate.

-

Step 3: Oxidative Modifications by Cytochrome P450s: A series of cytochrome P450 enzymes then modify the diterpene scaffold. Recent studies have elucidated the roles of several CYPs in the biosynthesis of andrographolide, with 14-deoxyandrographolide being a key intermediate.[4][6]

-

The formation of andrograpanin from ent-copalol is catalyzed by ApCYP71D587 and ApCYP71BE50.[4]

-

Formation of 14-Deoxyandrographolide: Andrograpanin is then hydroxylated at the C-3 position by CYP72A399 to produce 14-deoxyandrographolide.[4][6]

-

Formation of Andrographolide: 14-Deoxyandrographolide is subsequently hydroxylated at the C-14 position by CYP72F1 to yield andrographolide.[4]

-

-

Formation of other Deoxyandrographolides:

-

14-Deoxy-11,12-didehydroandrographolide: The exact enzymatic step for the formation of this compound is not yet fully elucidated. It is a major diterpenoid in A. paniculata and may be formed from a common intermediate or through the modification of andrographolide or its precursors.

-

Neoandrographolide: This compound is a glycoside of andrograpanin. The glucosylation at the C-19 hydroxyl group of andrograpanin is catalyzed by a UDP-glucosyltransferase, ApUGT.[6][7]

-

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

The concentration of deoxyandrographolide and other major diterpenoids varies significantly depending on the plant tissue and developmental stage. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Major Diterpenoids in Different Tissues of Andrographis paniculata

| Compound | Leaf (% dry weight) | Stem (% dry weight) | Root (% dry weight) | Flowering Tops (% dry weight) | Reference(s) |

| Andrographolide | 3.98 - 4.686 | 0.533 - 0.57 | 0.03 - 0.054 | 1.955 | [3][6][8] |

| 14-Deoxyandrographolide | 12.373 (in first true leaves) | - | - | - | [9] |

| 14-Deoxy-11,12-didehydroandrographolide | - | - | - | - | - |

| Neoandrographolide | 0.882 (in first true leaves) | - | - | - | [7][9] |

Table 2: Andrographolide Content in Andrographis paniculata Extracts from Different Regions

| Region | Andrographolide Content (%) | Reference(s) |

| North Thailand | 11.40 | [10] |

| Central Thailand | 13.19 | [10] |

| South Thailand | 12.55 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the deoxyandrographolide biosynthetic pathway.

Protocol for RNA Isolation, cDNA Synthesis, and qRT-PCR Analysis

This protocol outlines the steps for quantifying the expression levels of genes involved in the deoxyandrographolide biosynthesis pathway.

1. RNA Isolation:

- Harvest fresh leaf tissue from A. paniculata and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a mortar and pestle.

- Isolate total RNA using a commercial plant RNA isolation kit, following the manufacturer's instructions.

- Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. cDNA Synthesis:

- Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

3. Quantitative Real-Time PCR (qRT-PCR):

- Design gene-specific primers for the target genes (e.g., ApCPS2, CYP72A399, CYP72F1) and a reference gene (e.g., actin or tubulin).

- Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

- Perform the qRT-PCR reaction in a real-time PCR system with the following cycling conditions:

- Initial denaturation: 95°C for 5 minutes

- 40 cycles of:

- Denaturation: 95°C for 30 seconds

- Annealing: 58-60°C for 30 seconds

- Extension: 72°C for 30 seconds

- Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

start [label="Plant Tissue Collection"];

rna_isolation [label="Total RNA Isolation"];

cdna_synthesis [label="cDNA Synthesis"];

q_pcr [label="qRT-PCR"];

data_analysis [label="Data Analysis (2-ΔΔCt)"];

start -> rna_isolation;

rna_isolation -> cdna_synthesis;

cdna_synthesis -> q_pcr;

q_pcr -> data_analysis;

}

Protocol for Heterologous Expression and Functional Characterization of ApCPS2

This protocol describes the expression of ApCPS2 in E. coli and the subsequent in vitro assay to confirm its enzymatic activity.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of ApCPS2 from A. paniculata cDNA using gene-specific primers with appropriate restriction sites.

- Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

- Ligate the digested ApCPS2 fragment into the expression vector and transform the ligation product into competent E. coli DH5α cells.

- Select positive clones by colony PCR and confirm the sequence by Sanger sequencing.

2. Heterologous Expression:

- Transform the confirmed expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

- Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 16-25°C) for 12-16 hours.

3. Protein Purification:

- Harvest the cells by centrifugation and resuspend in lysis buffer.

- Lyse the cells by sonication and centrifuge to remove cell debris.

- Purify the His-tagged ApCPS2 protein from the supernatant using a Ni-NTA affinity chromatography column.

- Elute the purified protein and confirm its purity and size by SDS-PAGE.

4. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing the purified ApCPS2 protein, the substrate GGPP, and a suitable buffer with MgCl2.

- Incubate the reaction at 30°C for 1-2 hours.

- Stop the reaction by adding a stop solution (e.g., EDTA).

- Treat the reaction product with alkaline phosphatase to dephosphorylate the product (ent-CPP) to ent-copalol.

- Extract the product with an organic solvent (e.g., hexane or ethyl acetate).

- Analyze the product by GC-MS and compare the retention time and mass spectrum with an authentic standard of ent-copalol.

cloning [label="Gene Cloning & Vector Construction"];

expression [label="Heterologous Expression in E. coli"];

purification [label="Protein Purification"];

assay [label="In Vitro Enzyme Assay"];

analysis [label="Product Analysis (GC-MS)"];

cloning -> expression;

expression -> purification;

purification -> assay;

assay -> analysis;

}

Protocol for In Vitro Assay of Cytochrome P450 Enzymes

This protocol provides a general method for assaying the activity of CYPs involved in deoxyandrographolide biosynthesis using yeast microsomes.

1. Heterologous Expression in Yeast:

- Clone the full-length coding sequence of the target CYP (e.g., CYP72A399) and a cytochrome P450 reductase (CPR) into a yeast expression vector.

- Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

- Grow the yeast culture and induce protein expression.

2. Microsome Isolation:

- Harvest the yeast cells and spheroplast them to remove the cell wall.

- Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction.

- Resuspend the microsomal pellet in a suitable buffer.

3. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., andrograpanin for CYP72A399), an NADPH-regenerating system, and a suitable buffer.

- Incubate the reaction at 30°C for 1-2 hours.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the product with the organic solvent.

4. Product Analysis:

- Analyze the extracted product by HPLC or LC-MS.

- Compare the retention time and mass spectrum of the product with an authentic standard of the expected product (e.g., 14-deoxyandrographolide).

Conclusion

The biosynthesis of deoxyandrographolide and its related diterpenoid lactones in Andrographis paniculata is a complex pathway involving multiple enzymatic steps. This guide has provided a detailed overview of the known and proposed steps in this pathway, from the initial precursors to the final bioactive compounds. The quantitative data presented highlights the tissue-specific accumulation of these compounds, and the detailed experimental protocols offer a practical framework for researchers to further investigate this important metabolic pathway. A thorough understanding of the biosynthesis of deoxyandrographolide is crucial for the metabolic engineering of this plant to enhance the production of these valuable medicinal compounds and for the development of novel therapeutic agents.

References

- 1. phcogj.com [phcogj.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. UGT86C11 is a novel plant UDP-glycosyltransferase involved in labdane diterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpmsonline.com [wjpmsonline.com]

- 6. Glucosyltransferase Capable of Catalyzing the Last Step in Neoandrographolide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

- 9. Andrographis paniculata extracts and major constituent diterpenoids inhibit growth of intrahepatic cholangiocarcinoma cells by inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

Deoxyandrographolide: A Technical Guide to its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyandrographolide, a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of considerable interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic potential of deoxyandrographolide. It delves into its diverse biological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and illustrates the underlying molecular mechanisms through signaling pathway and workflow diagrams, serving as a vital resource for researchers and professionals in drug discovery and development.

Introduction

Deoxyandrographolide is a labdane diterpenoid and a derivative of andrographolide, the main bioactive constituent of Andrographis paniculata.[1] For centuries, this plant, known as the "King of Bitters," has been a staple in traditional medicine systems across Asia for treating a variety of ailments, including inflammatory conditions, infections, and liver disorders.[2] While structurally similar to andrographolide, deoxyandrographolide exhibits unique pharmacological profiles that warrant dedicated investigation for its therapeutic applications.

Pharmacological Properties

Deoxyandrographolide demonstrates a broad spectrum of pharmacological activities, which are substantiated by a growing body of preclinical evidence.

Anti-inflammatory Activity

Deoxyandrographolide and its derivatives are potent inhibitors of inflammatory pathways. A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), typically trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Deoxyandrographolide derivatives have been shown to block the nuclear translocation of the p65 subunit, thereby preventing the expression of inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).[3]

Anticancer Activity

The anticancer potential of deoxyandrographolide and its synthetic derivatives has been evaluated against various cancer cell lines. The cytotoxic effects are often attributed to the induction of cell cycle arrest and apoptosis.[4] For instance, 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide has demonstrated potent cytotoxic activity against the HCT-116 human colon cancer cell line.[4] Furthermore, derivatives of 12-dithiocarbamoyl-14-deoxyandrographolide have shown significant cytotoxicity across a range of cancer cell lines, including murine leukemia (P-388), oral carcinoma (KB), colorectal (HT-29), breast (MCF-7), and lung (A-549) cancer cells.[4]

Antiviral Activity

Deoxyandrographolide has exhibited promising antiviral activity against a variety of viruses. It has been reported to be effective against human papillomavirus (HPV), human immunodeficiency virus (HIV), and herpes simplex virus 1 (HSV-1).[5] The mechanisms of its antiviral action are multifaceted and can involve the inhibition of viral entry, replication, and the formation of mature viral proteins.[5]

Hepatoprotective Effects

A significant therapeutic potential of deoxyandrographolide lies in its hepatoprotective properties. It has been shown to protect liver cells from apoptosis induced by the pro-inflammatory cytokine TNF-α.[1][6] This protective mechanism involves the desensitization of hepatocytes to TNF-α-induced apoptotic signaling.[6] Deoxyandrographolide stimulates the release of Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A), which reduces the number of cell surface receptors available to bind with TNF-α, thereby diminishing the apoptotic signal.[1][6]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of deoxyandrographolide and its related compounds from various preclinical studies.

Table 1: Anti-inflammatory and Cytotoxic Activities of Deoxyandrographolide and its Derivatives

| Compound | Activity | Cell Line / Model | IC50 / GI50 Value | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | NO Inhibition | LPS-induced murine macrophages | 94.12 ± 4.79 µM | [7] |

| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | Cytotoxicity | HCT-116 (Colon Cancer) | GI50: 0.85 μM | [4] |

| Andrographolide | Cytotoxicity | KB (Oral Cancer) | IC50: 106±1 µg/ml | [8] |

| Andrographolide | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (48h): 32.90 ± 0.02 µM | [9] |

| Andrographolide | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 (48h): 37.56 ± 0.03 µM | [9] |

| Andrographolide | NF-κB Inhibition | C5a-induced macrophages | IC50: 5.6+/-0.7 microM | [2] |

Table 2: Antiviral Activities of Deoxyandrographolide and Related Compounds

| Compound | Virus | Cell Line | EC50 / IC50 Value | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | HIV | MT2 cells | EC50: 56.8 µg/mL | [10] |

| Andrographolide | Dengue Virus (DENV2) | HepG2 cells | EC50: 21.304 µM | [5] |

| Andrographolide | Dengue Virus (DENV2) | HeLa cells | EC50: 22.739 µM | [5] |

| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | A549 cells | IC50: 5 ± 1 µg/mL | [5] |

| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | MDCK cells | IC50: 38 ± 1 µg/mL | [5] |

| Andrographolide | HIV | MT2 cells | EC50: 49.0 µg/mL | [5] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of deoxyandrographolide are mediated through its interaction with various cellular signaling pathways.

Inhibition of TNF-α-Induced Apoptosis

Deoxyandrographolide protects hepatocytes from TNF-α-induced cell death by modulating the TNF receptor signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Deoxyandrographolide derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Andrographolide, a related compound, has been shown to inhibit this pathway in cancer cells, suggesting a potential mechanism for deoxyandrographolide as well.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols.

Extraction and Purification of Deoxyandrographolide

A standard method for obtaining deoxyandrographolide from Andrographis paniculata involves solvent extraction followed by chromatographic purification.

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of A. paniculata in the shade and grind into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system.

-

Purification: Combine the fractions containing deoxyandrographolide and re-chromatograph if necessary to achieve high purity.

-

Crystallization: Crystallize the purified compound from a suitable solvent to obtain pure deoxyandrographolide.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of deoxyandrographolide to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of deoxyandrographolide for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of deoxyandrographolide and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50/GI50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50) by plotting the percentage of cell viability against the compound concentration.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques in the presence of the test compound.

Protocol:

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of deoxyandrographolide and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix and stain the cells with a staining solution (e.g., crystal violet) to visualize and count the plaques.

-

EC50 Calculation: Calculate the effective concentration that reduces the number of plaques by 50% (EC50) compared to the untreated virus control.

Conclusion and Future Directions

Deoxyandrographolide has demonstrated significant therapeutic potential across a range of pharmacological activities. Its potent anti-inflammatory, anticancer, antiviral, and hepatoprotective effects, mediated through the modulation of key signaling pathways such as NF-κB and TNF-α, position it as a promising lead compound for drug development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research.

Future investigations should focus on several key areas. Elucidating the detailed structure-activity relationships of deoxyandrographolide derivatives will be crucial for optimizing their efficacy and safety profiles. In vivo studies in relevant animal models are necessary to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, exploring novel drug delivery systems could help overcome potential challenges related to bioavailability. Ultimately, with continued rigorous research, deoxyandrographolide and its analogs hold the promise of becoming novel therapeutic agents for a variety of human diseases.

References

- 1. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Andrographolide acts through inhibition of ERK1/2 and Akt phosphorylation to suppress chemotactic migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities [mdpi.com]

- 8. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Deoxyandrographolide: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a bicyclic diterpenoid lactone, is a significant bioactive compound naturally occurring in Andrographis paniculata. This plant, commonly known as "King of Bitters," has a long history of use in traditional medicine across Asia.[1] While andrographolide is the most abundant and studied compound in A. paniculata, deoxyandrographolide and its derivatives, such as 14-deoxy-11,12-didehydroandrographolide and neoandrographolide, contribute significantly to the plant's diverse pharmacological profile.

This technical guide provides a comprehensive overview of the primary natural source of deoxyandrographolide and details various methods for its isolation and purification. It includes comparative quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to support researchers and professionals in drug development.

Primary Natural Source: Andrographis paniculata

The principal and commercially viable source of deoxyandrographolide is the herbaceous plant Andrographis paniculata (Burm. f.) Nees, belonging to the Acanthaceae family. Native to India and Sri Lanka, it is now widely cultivated throughout South and Southeast Asia. Deoxyandrographolide is one of the major diterpenoids present in the plant, alongside andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide. The concentration of these bioactive compounds can vary depending on the geographical location, cultivation conditions, and the age of the plant at harvesting. Studies have shown that the maximum content of andrographolide, neoandrographolide, and deoxyandrographolide was found in 60-day-old plants.[2]

Isolation and Purification Methodologies

The extraction and isolation of deoxyandrographolide from Andrographis paniculata involve several techniques, each with distinct advantages in terms of efficiency, yield, and suitability for thermolabile compounds. The most common methods are Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE). Methanol has been identified as one of the most effective solvents for the extraction of andrographolides, including deoxyandrographolide.[1][2][3]

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical and significantly impacts the yield of deoxyandrographolide. The following table summarizes quantitative data from various studies to provide a clear comparison of different extraction techniques.

| Extraction Method | Solvent | Key Parameters | Deoxyandrographolide Yield in Extract (%) | Reference |

| Soxhlet Extraction | Ethanol | Boiling Point | 4.07 | [3] |

| Maceration | Methanol | 7 days, 10:1 liquid-to-solid ratio | Not specified for deoxyandrographolide | [1] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 30 min, 50 kHz | Not specified for deoxyandrographolide | [4] |

Note: The table highlights the challenge in finding direct comparative studies that quantify deoxyandrographolide yield across multiple methods. Much of the available literature focuses on the principal compound, andrographolide.

Experimental Protocols

The following are detailed methodologies for the key experiments in the isolation and purification of deoxyandrographolide.

Protocol 1: Soxhlet Extraction (Hot Extraction)

Soxhlet extraction is a highly efficient method due to the continuous cycling of fresh, hot solvent, making it suitable for compounds that are thermally stable.[1]

-

Sample Preparation: Air-dry the aerial parts (leaves and stems) of Andrographis paniculata and grind them into a coarse powder.

-

Apparatus Setup:

-

Place approximately 20-30 g of the powdered plant material into a cellulose thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of methanol.[1]

-

Assemble the Soxhlet extractor on top of the flask and connect a condenser above it.

-

-

Extraction Process:

-

Heat the methanol in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the plant material.

-

Once the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the flask.

-

Continue this process for approximately 5-6 hours to ensure thorough extraction.[1]

-

-

Concentration: After extraction, allow the apparatus to cool. Collect the methanol extract from the flask and concentrate it using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

Protocol 2: Maceration (Cold Extraction)

Maceration is a simple technique that involves soaking the plant material in a solvent at room temperature. It is particularly suitable for thermolabile compounds.

-

Sample Preparation: Prepare dried, powdered Andrographis paniculata as described for Soxhlet extraction.

-

Soaking:

-

Place 50 g of the powdered plant material in a sealed conical flask.

-

Add 500 mL of methanol to achieve a 1:10 solid-to-liquid ratio.

-

-

Duration: Seal the flask and keep it at room temperature for 24 hours, with occasional shaking to ensure thorough mixing.[1]

-

Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. To maximize the yield, the residue can be re-macerated with fresh solvent.[1]

-

Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at 40°C to yield the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, which enhances solvent penetration and mass transfer, often leading to reduced extraction time and increased efficiency.[3]

-

Sample Preparation: Use dried, powdered Andrographis paniculata.

-

Mixture Preparation:

-

Place 10 g of the powdered plant material in a flask.

-

Add 100 mL of 70% ethanol.[4]

-

-

Sonication:

-

Filtration and Concentration: Following sonication, filter the mixture and concentrate the extract using a rotary evaporator as described in the previous protocols.

Protocol 4: Purification by Column Chromatography

Crude extracts obtained from any of the above methods contain a mixture of compounds and require further purification. Column chromatography is a standard and effective method for isolating deoxyandrographolide.

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing deoxyandrographolide by comparing with a reference standard.

-

Concentration: Combine the pure fractions containing deoxyandrographolide and evaporate the solvent to obtain the purified compound.

Protocol 5: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for the accurate quantification of deoxyandrographolide.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A common mobile phase is a mixture of methanol and water. The exact ratio may need optimization but a 55:45 (v/v) mixture has been used successfully for the simultaneous determination of several andrographolides.[4]

-

Detection: Set the UV detector to a wavelength of 205 nm for optimal detection of deoxyandrographolide.[4]

-

Standard Preparation: Prepare a series of standard solutions of purified deoxyandrographolide in methanol at known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the extract or purified sample in methanol and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. The concentration of deoxyandrographolide in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for the isolation of deoxyandrographolide.

Signaling Pathway Diagram

14-Deoxyandrographolide has been shown to desensitize hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. It achieves this by inducing the release of the TNF receptor (TNFRSF1A) from the cell surface, thereby diminishing the TNF-α signal. This process is mediated through the NO/cGMP pathway.[5]

Caption: Signaling pathway of 14-deoxyandrographolide in hepatocytes.

References

- 1. benchchem.com [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. benchchem.com [benchchem.com]

- 4. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyandrographolide: A Deep Dive into its Cellular Targets and Signaling Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deoxyandrographolide, a bicyclic diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of deoxyandrographolide, with a focus on its intricate interactions with critical signaling cascades. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. We will delve into the quantitative aspects of its activity, provide detailed experimental protocols for its study, and visualize the complex signaling networks it influences.

Data Presentation: Quantitative Effects of Deoxyandrographolide on Cellular Signaling

The following tables summarize the quantitative data on the effects of deoxyandrographolide and its close analog, andrographolide, on various cellular targets and signaling pathways. This information is crucial for understanding the potency and dose-dependent nature of its biological activities.

Table 1: Inhibition of TNF-α-Induced Cellular Responses

| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| Deoxyandrographolide | Primary liver cells | Cell Viability | Prevention of TNF-α induced cell death | No cytotoxicity observed up to 15 nM | [1] |

| Deoxyandrographolide | Primary liver cells | Western Blot | Inhibition of Caspase-3 expression | 5-15 nM | [1] |

| Andrographolide | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Adhesion Assay | Inhibition of TNF-α-induced ICAM-1 expression | Not specified | [2] |

| Andrographolide | Human Umbilical Vein Endothelial Cells (HUVEC) | Western Blot | Inhibition of TNF-α-induced Akt phosphorylation | Not specified | [2] |

Table 2: Modulation of NF-κB Signaling Pathway

| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| 14-deoxy-14,15-dehydroandrographolide | RAW 264.7 macrophages | Luciferase Reporter Assay | Inhibition of NF-κB transactivation | 2 µg/mL | [3][4] |

| 19-O-acetyl-14-deoxy-11,12-didehydroandrographolide | RAW 264.7 macrophages | Luciferase Reporter Assay | Inhibition of NF-κB transactivation | Not specified (significant inhibition) | [3][4] |

| Andrographolide | HL-60 derived neutrophils | Luciferase Reporter Assay | Inhibition of PAF-induced NF-κB activity | 5 and 50 µM |

Table 3: Effects on PI3K/Akt and MAPK Signaling Pathways

| Compound | Cell Line | Assay | Pathway | Endpoint | Effect | Reference |

| Andrographolide | Jurkat (T-ALL) | Western Blot | PI3K/Akt | Inhibition of Akt phosphorylation | 10 µg/mL significantly induces apoptosis | [5] |

| Andrographolide | Jurkat (T-ALL) | Western Blot | p38 MAPK | Increased p-p38 expression | 10 µg/mL significantly induces apoptosis | [5] |

| Andrographolide | T47D and MDA-MB-231 (Breast Cancer) | Western Blot | PI3K/Akt | Inhibition of Akt phosphorylation | Not specified | |

| Andrographolide | HCT116 (Colorectal Cancer) | Western Blot | PI3K/Akt/mTOR | Decreased expression of pathway proteins | Not specified |

Table 4: Activation of the Nrf2 Pathway

| Compound | Cell Line | Assay | Endpoint | Observation | Reference |

| Andrographolide | HT22 (mouse hippocampal) | Western Blot | Nrf2 protein expression | 10 µM significantly increased total and nuclear Nrf2 | [6] |

| Andrographolide | HT22 (mouse hippocampal) | Reporter Gene Assay | ARE-mediated transcription | Concentration-dependent increase (1, 5, 10 µM) | [6] |

| Andrographolide | HEK293T | Western Blot | NRF2 protein expression | Time and concentration-dependent increase | [7] |

Table 5: Induction of Apoptosis

| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| 14-deoxy-11,12-didehydroandrographolide | U937 (Leukemia) | Annexin V/PI staining | Apoptosis induction | 17.66 µM | |

| Andrographolide | HOS (Osteosarcoma) | MTS Assay | Cell Viability | 50.84 µM (24h) | [8] |

| Andrographolide | U2OS (Osteosarcoma) | MTS Assay | Cell Viability | 68.42 µM (24h) | [8] |

| Andrographolide | SAOS-2 (Osteosarcoma) | MTS Assay | Cell Viability | 55.27 µM (24h) | [8] |

| Andrographolide | MG-63 (Osteosarcoma) | MTS Assay | Cell Viability | 30.87 µM (24h) | [8] |

| Andrographolide | Jurkat (T-ALL) | MTT Assay | Cell Viability | 50 µM significantly reduced viability | [9] |

| Andrographolide | OEC-M1 (Oral Cancer) | Annexin V/7-AAD | Apoptosis induction | 55 µM significantly induced late-stage apoptosis | [10] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by deoxyandrographolide and the workflows of essential experimental protocols.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of deoxyandrographolide's effects on signaling pathways.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA protein assay kit).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST).

-

Primary antibodies (phospho-specific and total protein).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Sample Preparation:

-

Culture cells to desired confluency and treat with deoxyandrographolide at various concentrations for the indicated times.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.[11]

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Perform densitometric analysis to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.

-

-

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][13]

-

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with various concentrations of deoxyandrographolide.

-

-

MTT Incubation:

-

Following the treatment period, add 10 µL of MTT solution to each well.[1]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

-

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies the transcriptional activity of NF-κB.[12][14]

-

Materials:

-

HEK293T cells (or other suitable cell line).

-

NF-κB luciferase reporter plasmid.

-

Renilla luciferase control plasmid.

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24-48 hours, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of deoxyandrographolide.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction or percentage of inhibition.

-

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction of proteins with specific DNA regions.[1][13]

-

Materials:

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Lysis and sonication buffers.

-

Antibody specific to the protein of interest (e.g., p65 subunit of NF-κB).

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Reagents for qPCR.

-

-

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in live cells with formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the target protein.

-

Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA by qPCR using primers specific for the target gene promoter.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[15][16]

-

Materials:

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs).

-

Fixation and permeabilization buffers.

-

Fluorescence microscope or flow cytometer.

-

-

Procedure:

-

Sample Preparation:

-

Fix and permeabilize the cells or tissue sections.

-

-

TUNEL Reaction:

-

Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs. The TdT enzyme will incorporate the labeled dUTPs at the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

For fluorescently labeled dUTPs, visualize the signal directly using a fluorescence microscope or quantify by flow cytometry.

-

-

Analysis:

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

-

-

Bio-layer Interferometry (BLI) for Small Molecule Binding

BLI is a label-free technique to measure the kinetics of biomolecular interactions.[14][17]

-

Materials:

-

BLI instrument (e.g., Octet system).

-

Biosensors (e.g., streptavidin-coated).

-

Biotinylated target protein.

-

Deoxyandrographolide solution at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Biosensor Preparation:

-

Hydrate the biosensors in the assay buffer.

-

Immobilize the biotinylated target protein onto the streptavidin-coated biosensors.

-

-

Binding Assay:

-

Establish a baseline by dipping the biosensors into the assay buffer.

-

Associate deoxyandrographolide by dipping the biosensors into wells containing different concentrations of the compound.

-

Dissociate the complex by moving the biosensors back into the assay buffer.

-

-

Data Analysis:

-

The instrument software records the binding and dissociation curves in real-time.

-

Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

Conclusion

Deoxyandrographolide is a promising natural product with multifaceted pharmacological activities. Its ability to modulate a range of critical signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis, underscores its therapeutic potential. The quantitative data presented in this guide provide a foundation for understanding its potency and dose-dependent effects. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate its mechanisms of action. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex biological processes involved. Further research, guided by the information compiled herein, will be crucial in fully elucidating the cellular targets of deoxyandrographolide and paving the way for its potential development as a novel therapeutic agent.

References

- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Inhibition of TNF-α-Induced Inflammation by andrographolide via down-regulation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. gatorbio.com [gatorbio.com]

- 15. opentrons.com [opentrons.com]

- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 17. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Deoxyandrographolide: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of considerable interest in pharmaceutical research. As a derivative of andrographolide, it shares a common structural framework but possesses distinct physicochemical characteristics that influence its biological activity and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the physicochemical properties and solubility of deoxyandrographolide, complete with detailed experimental protocols and visual representations of its interactions with key signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows and signaling cascades are illustrated using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for deoxyandrographolide are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [1] |

| Melting Point | 176-177 °C | [1] |

| Boiling Point | 511.703 °C at 760 mmHg (Predicted) | |

| pKa | 14.89 ± 0.70 (Predicted) | |

| logP (Octanol-Water) | 3.4 (Computed) | |

| Appearance | White crystalline powder |

Solubility Profile

The solubility of deoxyandrographolide is a critical factor for its formulation and bioavailability. It is generally characterized by poor aqueous solubility but exhibits good solubility in various organic solvents.

| Solvent | Solubility | Notes | Reference(s) |

| Water | Insoluble / Sparingly soluble | Deoxyandrographolide is practically insoluble in water. Some studies on the related compound, andrographolide, report aqueous solubility in the range of 0.035 - 0.181 mg/mL at 20 - 90 °C.[2] | [3] |

| Methanol | Soluble | Methanol is a good solvent for dissolving deoxyandrographolide and is often used for extraction and analytical purposes.[4] | |

| Ethanol | Soluble | Ethanol is another effective solvent for deoxyandrographolide. The solubility of the related compound, andrographolide, in ethanol is approximately 0.2 mg/mL.[3] | |

| Acetone | Soluble | Deoxyandrographolide is soluble in acetone.[4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for preparing high-concentration stock solutions for in vitro assays. The solubility of the related compound, andrographolide, in DMSO is approximately 3 mg/mL.[3] | |

| Dimethylformamide (DMF) | Soluble | DMF can be used to prepare high-concentration stock solutions. The solubility of the related compound, andrographolide, in DMF is approximately 14 mg/mL.[3] |

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of deoxyandrographolide in a given solvent.

1. Materials:

- Deoxyandrographolide (crystalline powder)

- Solvent of interest (e.g., water, methanol, ethanol, phosphate buffer)

- Glass vials with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (0.45 µm)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Volumetric flasks and pipettes

2. Procedure:

- Add an excess amount of deoxyandrographolide to a glass vial containing a known volume of the solvent. The excess solid should be visually present throughout the experiment.

- Tightly cap the vials to prevent solvent evaporation.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

- Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

- After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation of the excess solid.

- Carefully withdraw an aliquot of the supernatant using a pipette.

- Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. Immediate filtration is crucial to prevent changes in concentration.

- Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

- Quantify the concentration of deoxyandrographolide in the diluted filtrate using a validated HPLC-UV method.

3. Quantification by HPLC:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

- Mobile Phase: A suitable mixture of acetonitrile and water. The exact ratio should be optimized for good peak separation and shape.[5]

- Flow Rate: Typically 1.0 mL/min.[5]

- Detection Wavelength: 225 nm.

- Standard Curve: Prepare a series of standard solutions of deoxyandrographolide of known concentrations in the mobile phase to generate a standard curve for quantification.

Experimental Workflow for Solubility Determination

Signaling Pathways

Deoxyandrographolide has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects. While much of the research has focused on its structural analog, andrographolide, specific studies on deoxyandrographolide are emerging.

TNF-α Signaling Pathway

Deoxyandrographolide has been demonstrated to desensitize hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis.[1][6] This is a critical mechanism for its hepatoprotective effects. The proposed pathway involves the modulation of TNF receptor 1 (TNFR1) signaling.

Proposed Involvement in PI3K/Akt and NF-κB Signaling Pathways

Based on studies of the structurally similar andrographolide, deoxyandrographolide is also proposed to exert its anti-inflammatory and anti-cancer effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways.

PI3K/Akt Signaling Pathway: Andrographolide has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway by deoxyandrographolide could lead to decreased cancer cell proliferation and induction of apoptosis.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Andrographolide has been reported to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[8] It is plausible that deoxyandrographolide shares this mechanism of action.

Conclusion

Deoxyandrographolide presents a compelling profile for further drug development, characterized by its distinct physicochemical properties and significant biological activities. Its poor aqueous solubility remains a key challenge for formulation, necessitating strategies to enhance its bioavailability. The elucidation of its mechanisms of action, particularly its inhibitory effects on key inflammatory and cell survival pathways, provides a strong rationale for its continued investigation in various therapeutic areas. This technical guide serves as a foundational resource for researchers and scientists working to unlock the full therapeutic potential of this promising natural compound.

References

- 1. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scienceasia.org [scienceasia.org]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyandrographolide and its Naturally Occurring Derivatives: A Technical Guide for Researchers

Executive Summary